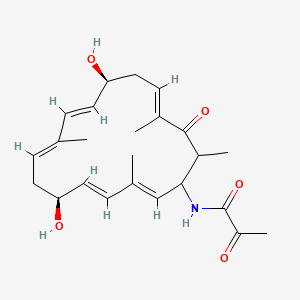
Lankacyclinone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lankacyclinone C is a monocyclic polyketide compound derived from lankacidin C, which is isolated from the bacterium Streptomyces rochei. This compound is notable for its antitumor activity, making it a subject of interest in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lankacyclinone C is synthesized through a chemoenzymatic process. The synthesis involves the use of a protein called Orf23, which converts the bicyclic structure of lankacidin C, containing a delta-lactone ring, into a monocyclic structure . This modification simplifies the molecule, making it more flexible and potentially more effective as an antitumor agent .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions
Lankacyclinone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are studied for their effectiveness in inhibiting tumor growth.
Wissenschaftliche Forschungsanwendungen
Lankacyclinone C has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and modification of polyketides.
Biology: Researchers investigate its effects on various biological pathways and its potential as an antitumor agent.
Medicine: this compound is studied for its potential use in developing anticancer drugs.
Industry: While its industrial applications are still under exploration, the compound’s antitumor properties make it a candidate for pharmaceutical development.
Wirkmechanismus
Lankacyclinone C exerts its effects by targeting specific molecular pathways involved in tumor growth. The compound’s antitumor activity is attributed to its ability to interfere with the cellular processes that promote cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s simplified structure allows for easier modification and optimization for therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Lankacyclinone C is unique compared to other similar compounds due to its monocyclic structure, which lacks the delta-lactone ring present in lankacidin C. This structural difference makes this compound more flexible and potentially more effective as an antitumor agent . Similar compounds include:
Lankacidin C: The parent compound from which this compound is derived.
Lankacidinol: Another derivative of lankacidin with different structural modifications.
This compound stands out due to its simplified structure, which allows for easier chemical modifications and potentially enhanced biological activity.
Eigenschaften
Molekularformel |
C24H33NO5 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
InChI-Schlüssel |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
Isomerische SMILES |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
Kanonische SMILES |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















